3-Hydroxy-2-(2-propoxy-benzoylamino)-propionic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

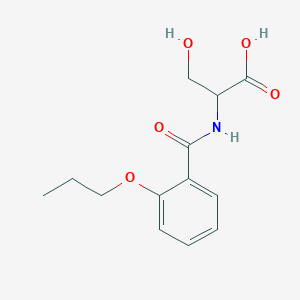

3-Hydroxy-2-(2-propoxy-benzoylamino)-propionic acid: is an organic compound with a complex structure that includes a hydroxy group, a propoxy-benzoylamino group, and a propionic acid moiety

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-Hydroxy-2-(2-propoxy-benzoylamino)-propionic acid typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route may involve the following steps:

Formation of 2-Propoxybenzoic Acid: This can be achieved by reacting 2-hydroxybenzoic acid with propyl bromide in the presence of a base such as potassium carbonate.

Amidation Reaction: The 2-propoxybenzoic acid is then reacted with an appropriate amine to form the benzoylamino intermediate.

Hydroxylation and Propionic Acid Formation: The benzoylamino intermediate is further hydroxylated and reacted with a suitable reagent to introduce the hydroxy group and the propionic acid moiety.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

化学反応の分析

Types of Reactions

Oxidation: The hydroxy group in 3-Hydroxy-2-(2-propoxy-benzoylamino)-propionic acid can undergo oxidation to form corresponding ketones or aldehydes.

Reduction: The compound can be reduced to form alcohols or amines, depending on the specific functional groups targeted.

Substitution: The benzoylamino group can participate in substitution reactions, where the amine group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Reagents like halogens (e.g., chlorine or bromine) or nucleophiles (e.g., hydroxide ions) can be used for substitution reactions.

Major Products

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted benzoylamino derivatives.

科学的研究の応用

Pharmaceutical Applications

-

Cancer Treatment

- Research indicates that derivatives of hydroxypropionic acids exhibit potent anti-cancer properties. For instance, compounds structurally related to 3-hydroxy-2-(2-propoxy-benzoylamino)-propionic acid have been shown to selectively inhibit the proliferation of colon cancer cells. In a study involving a series of synthesized compounds, some demonstrated IC50 values as low as 0.12 mg/mL against HCT-116 colon cancer cells, indicating strong antiproliferative activity while sparing normal cells like HEK-293 .

-

Autoimmune Diseases

- The compound's structural features suggest potential use in treating autoimmune diseases. Compounds with similar structural motifs have been associated with dihydrorotate dehydrogenase (DHODH) inhibitory activity, which is relevant in conditions such as rheumatoid arthritis and multiple sclerosis. By inhibiting DHODH, these compounds may reduce excessive immune responses that characterize autoimmune disorders .

-

Respiratory Disorders

- There is a growing interest in compounds that act as ligands for thyroid hormone receptors. Some derivatives of hydroxypropionic acids have been identified as selective agonists of these receptors, potentially useful in treating conditions associated with thyroid dysfunction and respiratory diseases like asthma and chronic obstructive pulmonary disease (COPD) .

Biochemical Research Applications

-

Signal Transduction Studies

- The ability of this compound to interact with specific cellular pathways makes it a valuable tool in biochemical research. For example, studies have indicated that certain derivatives can modulate the heat shock protein 90 (HSP90) and tumor necrosis factor receptor-associated protein 1 (TRAP1) pathways, which are crucial for cell survival and proliferation under stress conditions .

- Molecular Docking Studies

Therapeutic Implications

- Combination Therapies

-

Development of Novel Therapeutics

- Ongoing research into the pharmacological properties of this compound could lead to the development of novel therapeutics for various conditions, including cancer and autoimmune diseases. The versatility in its applications underscores the importance of continued investigation into its biological effects and therapeutic potential.

作用機序

The mechanism of action of 3-Hydroxy-2-(2-propoxy-benzoylamino)-propionic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxy group and benzoylamino moiety play crucial roles in binding to these targets, potentially modulating their activity. The exact pathways involved depend on the specific application and context in which the compound is used.

類似化合物との比較

Similar Compounds

3-Hydroxy-2-(2-methoxy-benzoylamino)-propionic acid: Similar structure but with a methoxy group instead of a propoxy group.

3-Hydroxy-2-(2-ethoxy-benzoylamino)-propionic acid: Similar structure but with an ethoxy group instead of a propoxy group.

3-Hydroxy-2-(2-butoxy-benzoylamino)-propionic acid: Similar structure but with a butoxy group instead of a propoxy group.

Uniqueness

3-Hydroxy-2-(2-propoxy-benzoylamino)-propionic acid is unique due to the presence of the propoxy group, which can influence its chemical reactivity and interactions with biological targets. This uniqueness can be leveraged in designing compounds with specific properties or activities.

生物活性

3-Hydroxy-2-(2-propoxy-benzoylamino)-propionic acid is a compound of interest due to its potential biological activities, particularly in the fields of cancer research and enzyme inhibition. This article provides an overview of its biological activity, synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

The compound this compound features a hydroxyl group, a propoxy group, and a benzoylamino moiety. Its synthesis typically involves the following steps:

- Formation of the Benzoyl Derivative : The initial step involves the reaction of propoxybenzoyl chloride with a suitable amino acid derivative.

- Hydrolysis : Subsequent hydrolysis yields the final product, which can be purified through recrystallization.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : It has been shown to inhibit various enzymes involved in metabolic pathways, potentially affecting cell proliferation and apoptosis.

- Anticancer Activity : Preliminary studies suggest that it may induce apoptosis in cancer cells by disrupting mitochondrial function and activating caspase pathways.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. For instance:

- In vitro Studies : In cell lines such as HCT-116 (colon cancer), it demonstrated significant inhibitory effects on cell proliferation with IC50 values ranging from 0.12 mg/mL to 0.81 mg/mL, indicating selective toxicity towards cancerous cells while sparing normal cells like HEK-293 .

| Compound | IC50 (mg/mL) | Target Cell Line |

|---|---|---|

| This compound | 0.12 - 0.81 | HCT-116 |

The mechanism by which this compound exerts its anticancer effects includes:

- Induction of Apoptosis : The compound appears to activate apoptotic pathways as evidenced by nuclear disintegration observed through DAPI staining.

- Inhibition of Heat Shock Protein (HSP90) : It selectively inhibits HSP90 and TRAP1 signaling pathways, which are crucial for cancer cell survival and proliferation .

Case Studies

- Study on Selective Inhibition : A study involving derivatives of this compound reported that compounds with similar structures exhibited selective inhibition against colon cancer cells while having minimal effects on non-cancerous cells .

- Molecular Docking Studies : Molecular docking studies have indicated that this compound binds effectively to target proteins involved in cancer progression, further supporting its potential therapeutic applications.

特性

IUPAC Name |

3-hydroxy-2-[(2-propoxybenzoyl)amino]propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO5/c1-2-7-19-11-6-4-3-5-9(11)12(16)14-10(8-15)13(17)18/h3-6,10,15H,2,7-8H2,1H3,(H,14,16)(H,17,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZHNWDHTYUDXBQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=CC=CC=C1C(=O)NC(CO)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。